PIK-75

Description

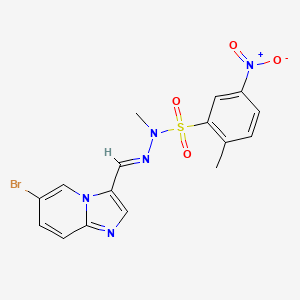

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCAAFKVUWAFI-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-31-8 | |

| Record name | PIK-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIK-75 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIK-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Pronged Assault of PIK-75 on Cancer Cells: A Technical Guide

For Immediate Release

[City, State] – The small molecule inhibitor PIK-75 has emerged as a potent anti-cancer agent with a multifaceted mechanism of action that extends beyond its initial classification as a selective phosphoinositide 3-kinase (PI3K) p110α inhibitor. This technical guide provides an in-depth analysis of this compound's core mechanisms in cancer cells, offering researchers, scientists, and drug development professionals a comprehensive resource on its molecular targets, downstream effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism: A Multi-Targeted Kinase Inhibitor

Initially identified as a selective inhibitor of the p110α isoform of PI3K, subsequent research has revealed that this compound's potent anti-cancer effects stem from its ability to inhibit multiple key kinases involved in cell survival and proliferation.[1][2][3][4] This multi-targeted approach distinguishes it from other PI3K inhibitors and is central to its ability to induce robust apoptosis in cancer cells.[5]

The primary targets of this compound include:

-

Phosphoinositide 3-Kinase (PI3K) p110α: this compound is a potent and selective inhibitor of the p110α isoform of PI3K.[1][2][6] The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation, and its hyperactivation is a common event in many human cancers.[7][8] By inhibiting p110α, this compound blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors like Akt.[1][9]

-

DNA-Dependent Protein Kinase (DNA-PK): this compound is also a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair.[2][4][6] Inhibition of DNA-PK can lead to the accumulation of DNA damage and sensitize cancer cells to apoptosis.[10]

-

Cyclin-Dependent Kinases (CDKs): Off-target effects of this compound include the inhibition of transcriptional kinases CDK7 and CDK9.[3] These kinases are crucial for regulating the cell cycle and transcription. Inhibition of CDK9, in particular, leads to the downregulation of the anti-apoptotic protein Mcl-1.[3][11][12]

This combined inhibition of key survival and proliferation pathways, along with the impairment of DNA repair mechanisms, creates a synergistic and potent anti-cancer effect.

Downstream Signaling Consequences: Unraveling the Apoptotic Cascade

The multi-targeted nature of this compound triggers a cascade of downstream events that converge to induce apoptosis in cancer cells.

Inhibition of the PI3K/Akt Pathway

As a p110α inhibitor, this compound effectively blocks the PI3K/Akt signaling pathway. This leads to a dose-dependent reduction in the phosphorylation of Akt (also known as Protein Kinase B or PKB) at both Ser473 and Thr308, key sites for its activation.[1] The inhibition of Akt phosphorylation has been observed in various cell types, including CHO-IR cells, 3T3-L1 pre-adipocytes, and J774.2 macrophage cells.[1] In cancer cells, this blockade of Akt signaling contributes to cell cycle arrest and the induction of apoptosis.[1][5][13]

Downregulation of Mcl-1 and Sensitization to Apoptosis

A critical and distinguishing feature of this compound's mechanism is its ability to potently downregulate the anti-apoptotic protein Mcl-1.[3] This effect is largely attributed to its off-target inhibition of CDK9, which is required for the transcription of the MCL-1 gene.[3][12] The rapid loss of Mcl-1 protein is a key event that precedes the induction of apoptosis by this compound.[3]

Furthermore, this compound has been shown to profoundly sensitize cancer cells to TRAIL-induced apoptosis, a process that is independent of its PI3K inhibitory activity and is linked to the suppression of c-FLIP and Mcl-1.[11]

Overcoming Therapeutic Resistance

The dual inhibition of PI3K/Akt signaling and Mcl-1 expression makes this compound an effective agent for overcoming resistance to other cancer therapies.[12][14] For instance, in mantle cell lymphoma, this compound has been shown to overcome resistance to the BCL-2 inhibitor venetoclax by simultaneously suppressing PI3K-AKT signaling and blocking MCL-1 expression.[12][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against various kinases and its cytotoxic effects on different cancer cell lines.

| Target Kinase | IC50 (nM) | Reference(s) |

| PI3K p110α | 5.8 | [2][4][16] |

| PI3K p110β | 1300 | [2][4] |

| PI3K p110γ | 76 | [2][4] |

| PI3K p110δ | 510 | [2] |

| DNA-PK | 2 | [2][4] |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MV4-11 | Acute Myeloid Leukemia | 0.003 | [2] |

| Mino | Mantle Cell Lymphoma | 0.0015 | [14] |

| Rec-1 | Mantle Cell Lymphoma | 0.0109 | [14] |

| JeKo-1 | Mantle Cell Lymphoma | 0.0015 | [14] |

| Z138 | Mantle Cell Lymphoma | 0.0172 | [14] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

PI3K Enzyme Activity Assay

This assay determines the in vitro inhibitory activity of this compound against different PI3K isoforms.

-

Reaction Mixture: A typical reaction is performed in a 50 μL volume containing 20 mM HEPES (pH 7.5) and 5 mM MgCl2.

-

Substrate: 180 μM phosphatidylinositol is used as the substrate.

-

Initiation: The reaction is initiated by the addition of 100 μM ATP, which includes 2.5 μCi of [γ-32P]ATP.

-

Incubation: The reaction mixture is incubated for 30 minutes at room temperature.

-

Termination: The reaction is stopped by adding 50 μL of 1 M HCl.

-

Detection: The radiolabeled product is then extracted and quantified to determine the enzyme activity.[2]

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Cells are seeded in 24-well plates at an appropriate density.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 μM) for a specified duration (e.g., 48 hours).

-

MTT Addition: 100 μL of MTT solution is added to each well, and the plates are incubated for 3.5 hours at 37°C.

-

Solubilization: The resulting formazan crystals are solubilized overnight by adding 500 μL of 10% sodium dodecyl sulfate (SDS) in 0.01 M HCl.

-

Absorbance Reading: The absorbance is measured at a test wavelength of 570 nm and a reference wavelength of 690 nm using a microplate reader.[2]

Western Blotting for Protein Phosphorylation and Expression

Western blotting is employed to analyze the levels of total and phosphorylated proteins in key signaling pathways.

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Mcl-1, PARP, Caspase-3) followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.[3][14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

Figure 2: this compound induces apoptosis via CDK9 inhibition and Mcl-1 downregulation.

Figure 3: Workflow for Western Blot analysis of this compound's effects.

Conclusion

This compound represents a compelling anti-cancer agent with a unique, multi-targeted mechanism of action. Its ability to simultaneously inhibit the PI3K/Akt pathway, DNA-PK, and key transcriptional CDKs results in a potent pro-apoptotic effect that is often lacking in more selective PI3K inhibitors. This multifaceted approach not only enhances its direct cytotoxicity but also provides a strategy for overcoming resistance to other targeted therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and similar multi-targeted kinase inhibitors in oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pnas.org [pnas.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. adooq.com [adooq.com]

The Dual-Edged Sword: A Technical Guide to the Kinase Inhibitor PIK-75

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective small molecule inhibitor with a multifaceted mechanism of action, primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1][2] Its high affinity and isoform selectivity for p110α have positioned it as a valuable tool for dissecting the intricate roles of the PI3K signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Furthermore, its potent inhibition of DNA-PK highlights its potential in the realm of DNA damage repair and cancer therapy.[4][1] Recent studies have also unveiled its activity as a dual inhibitor of PI3K and Cyclin-Dependent Kinase 9 (CDK9), leading to the suppression of the anti-apoptotic protein MCL-1.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its primary targets, mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Primary Targets and Mechanism of Action

This compound is a reversible inhibitor that exhibits impressive potency and selectivity for the p110α isoform of PI3K, with an IC50 value of 5.8 nM in cell-free assays. This selectivity is over 200-fold greater than for the p110β isoform (IC50 = 1.3 µM).[1][2] In addition to its potent inhibition of p110α, this compound is also a powerful inhibitor of DNA-PK, with an IC50 of 2 nM.[4][1]

The PI3K pathway is a critical signaling cascade that regulates a multitude of cellular functions. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Activated Akt then phosphorylates a wide range of substrates, leading to the regulation of cell survival, proliferation, and metabolism. This compound, by inhibiting p110α, blocks the production of PIP3 and consequently suppresses the downstream activation of Akt.[3] This is evidenced by the dose-dependent inhibition of insulin-induced phosphorylation of Akt on both Ser473 and Thr308 in various cell lines.[1][3]

Recent evidence also points to this compound's role as a dual inhibitor of PI3K and CDK9.[5][6] This dual activity leads to the suppression of MCL-1, an anti-apoptotic protein, thereby promoting apoptosis in cancer cells.[5][7]

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases, highlighting its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[8]

| Target Kinase | IC50 (nM) |

| DNA-PK | 2 |

| PI3K p110α | 5.8 |

| PI3K p110γ | 76 |

| PI3K p110δ | 510 |

| PI3K p110β | 1300 |

| PI3KC2β | ~1000 |

| mTORC1 | ~1000 |

| ATM | 2300 |

| hsVPS34 | 2600 |

| PI3KC2α | ~10000 |

| mTORC2 | ~10000 |

| ATR | 21000 |

| PI4KIIIβ | ~50000 |

Data compiled from multiple sources.[4][1][9]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of PIK-75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in human cancers.[1] It also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[2][3][4] Initially identified through a dedicated PI3K drug discovery program, this compound, an imidazopyridine derivative, has been instrumental as a research tool for elucidating the role of p110α in cellular processes like insulin signaling and for exploring therapeutic strategies in oncology.[1][5][6] However, its clinical development has been hampered by poor solubility and stability.[7][8] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound.

Mechanism of Action and Kinase Selectivity

This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway.[9] The PI3K enzyme family catalyzes the synthesis of crucial lipid second messengers, and the p110α isoform is a primary mediator of insulin signaling and is often mutated in tumors.[1] By inhibiting p110α, this compound blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn prevents the phosphorylation and activation of downstream effectors like the kinase Akt.[1][7] This disruption of the signaling cascade can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[3][7]

This compound is a reversible and highly selective inhibitor of p110α, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][3] It is significantly more potent against p110α than other Class I PI3K isoforms.[1][10] Notably, this compound is a noncompetitive inhibitor with respect to ATP when binding to p110α.[10] Beyond PI3K, this compound is also a potent inhibitor of DNA-PK and has been identified as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9) in some contexts.[2][11][12]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative inhibitory activity of this compound against a panel of protein and lipid kinases. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[13]

| Target Kinase | IC50 (nM) | Notes |

| PI3K Isoforms | ||

| p110α | 5.8 | Over 200-fold more potent than against p110β.[1][2][3][10] |

| p110β | 1300 (1.3 µM) | [1][2][3][10] |

| p110γ | 76 | [1][2][3][10] |

| p110δ | 510 | [2][10] |

| Other Kinases | ||

| DNA-PK | 2 | [2][3][4] |

| mTORC1 | ~1000 (~1 µM) | [2] |

| mTORC2 | ~10000 (~10 µM) | [2] |

| ATM | 2300 (2.3 µM) | [2] |

| ATR | 21000 (21 µM) | [2] |

| hsVPS34 | 2600 (2.6 µM) | [2] |

Experimental Protocols

PI3K Enzyme Activity Assay (Radiometric)

This protocol determines PI3K enzyme activity by measuring the incorporation of radioactive phosphate into its lipid substrate.

Materials:

-

Purified PI3K enzyme (e.g., p110α/p85α)

-

This compound (dissolved in DMSO)

-

Reaction Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂

-

Substrate: 180 µM Phosphatidylinositol (PI)

-

ATP Mix: 100 µM ATP containing 2.5 µCi of [γ-³²P]ATP

-

Stop Solution: 1 M HCl

-

Extraction Solution: Chloroform/Methanol (1:1 v/v)

-

2 M KCl

-

Scintillation fluid and counter

Methodology:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 50 µL reaction volume, combine the PI3K enzyme, PI substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding the ATP mix.

-

Incubate the reaction mixture for 30 minutes at room temperature.[10]

-

Stop the reaction by adding 50 µL of 1 M HCl.[10]

-

Extract the phosphorylated lipid products by adding 100 µL of chloroform/methanol (1:1), followed by vortexing.[10]

-

Add 250 µL of 2 M KCl to facilitate phase separation, and vortex again.

-

Centrifuge to separate the organic and aqueous phases.

-

Transfer a sample of the lower organic phase (containing the radiolabeled lipid) to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[10]

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., SKOV-3, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FCS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization Buffer: 10% SDS in 0.01 M HCl

-

24-well or 96-well microplates

-

Spectrophotometer

Methodology:

-

Seed cells in microplates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 48 or 72 hours).[10]

-

Following the incubation period, add MTT solution to each well and incubate for approximately 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals. Incubate overnight (approx. 16 hours) at 37°C.[10]

-

Transfer samples to a 96-well plate and measure the absorbance (optical density) at a wavelength of 570 nm, with a reference wavelength of 690 nm.[10]

-

Express data as a percentage of the control (untreated cells) and calculate IC50 values.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

Caption: PI3K signaling pathway and the inhibitory action of this compound.

General Synthesis Workflow for this compound

Caption: Generalized synthetic route for this compound.

References

- 1. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]

PIK-75: A Technical Whitepaper on its Dual PI3K/CDK9 Inhibitory Action

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PIK-75, a potent small molecule inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase 9 (CDK9). This dual inhibitory activity makes this compound a subject of significant interest in cancer research, particularly in overcoming therapeutic resistance. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has been identified as a potent inhibitor of the p110α isoform of PI3K.[1][2] Initially developed as a PI3K inhibitor, further studies revealed its significant off-target activity against CDK9, a key regulator of transcription.[3][4] This dual inhibitory nature is of particular interest because it allows for the simultaneous targeting of two critical cancer survival pathways: the PI3K/AKT/mTOR signaling cascade that promotes cell growth and survival, and the CDK9-mediated transcriptional machinery that upregulates anti-apoptotic proteins like Mcl-1.[3][5] The synergistic effect of inhibiting both pathways has shown promise in inducing apoptosis in cancer cells, including those resistant to other therapies.[5][6]

Mechanism of Action: A Dual-Pronged Attack

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] In many cancers, this pathway is aberrantly activated, contributing to uncontrolled cell growth and resistance to apoptosis.[8]

This compound primarily targets the p110α isoform of PI3K, a key enzyme that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and the promotion of cell survival and proliferation.[7][9] By inhibiting p110α, this compound blocks the production of PIP3, thereby preventing the activation of AKT and the downstream signaling cascade.[6] This leads to a reduction in cell growth and survival signals.

Inhibition of the CDK9/p-TEFb Pathway

CDK9 is a serine/threonine kinase that, in complex with a cyclin T subunit, forms the positive transcription elongation factor b (P-TEFb).[11][12] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation.[13][14]

Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, to maintain their survival.[3] By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global transcriptional arrest.[3][4] This disproportionately affects the expression of proteins with short mRNA and protein half-lives, including Mcl-1. The downregulation of Mcl-1 is a key event that sensitizes cancer cells to apoptosis.[3]

Synergistic Induction of Apoptosis

The dual inhibition of PI3K and CDK9 by this compound results in a powerful synergistic anti-cancer effect. While PI3K inhibition curtails pro-survival signaling, CDK9 inhibition leads to the rapid depletion of critical anti-apoptotic proteins like Mcl-1.[3] This combination effectively lowers the threshold for apoptosis, leading to programmed cell death even in cancer cells that are resistant to single-agent therapies.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

PIK-75: A Comprehensive Technical Guide to a Potent PI3K and DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 is a potent and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows are included to support researchers in their exploration of this compound as a research tool and potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide, is a synthetic compound belonging to the imidazopyridine class.[1] Its chemical structure is characterized by a bromo-substituted imidazopyridine core linked to a dimethyl-nitrobenzenesulfonamide moiety.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Reference(s) |

| Molecular Formula | C₁₆H₁₄BrN₅O₄S | C₁₆H₁₄BrN₅O₄S • HCl | [1][2] |

| Molecular Weight | 452.28 g/mol | 488.74 g/mol | [1][2] |

| CAS Number | 372196-67-3 | 372196-77-5 | [1][3] |

| Appearance | Light brown to brown solid powder | Yellow Powder | [1][4] |

| Melting Point | Not available | 221-223°C | [1] |

| Solubility | Soluble in DMSO (0.25 mg/ml) and DMF (0.5 mg/ml) | Soluble in DMSO (4mg/mL) and DMF. Insoluble in water and ethanol. | [1] |

| SMILES | Cc1ccc(cc1S(=O)(=O)N(C)/N=C/c2cnc3ccc(cn23)Br)--INVALID-LINK--[O-] | Not applicable | [2] |

| LogP | 3.84 | Not available | [4] |

| Stability | Stable for ≥ 4 years as a solid. | Store at -20°C. | [1] |

Mechanism of Action and Biological Activity

This compound is a potent dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) p110α isoform and the DNA-dependent protein kinase (DNA-PK).[5][6] Its inhibitory activity against a panel of kinases has been extensively characterized, demonstrating a high degree of selectivity for p110α over other PI3K isoforms.

Table 2: In Vitro Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| PI3K p110α | 5.8 | [5][6] |

| PI3K p110β | 1300 | [5] |

| PI3K p110γ | 76 | [5] |

| PI3K p110δ | 510 | [5] |

| DNA-PK | 2 | [6] |

| mTORC1 | ~1000 | [7] |

| mTORC2 | ~10000 | [7] |

| ATM | 2300 | [7] |

| ATR | 21000 | [7] |

| hsVPS34 | 2600 | [7] |

| PI3KC2α | ~10000 | [7] |

| PI3KC2β | ~1000 | [7] |

| PI4KIIIβ | ~50000 | [7] |

The inhibition of p110α by this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K signaling pathway. This leads to the downstream inhibition of AKT phosphorylation and subsequent effects on cell growth, proliferation, and survival. The potent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, suggests that this compound may also sensitize cancer cells to DNA-damaging agents.

Signaling Pathways

This compound primarily exerts its effects through the modulation of the PI3K/AKT/mTOR and DNA-PK signaling pathways.

Caption: this compound inhibits p110α, blocking the PI3K/AKT/mTOR signaling cascade.

References

- 1. promega.com [promega.com]

- 2. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

The Role of PIK-75 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α, has emerged as a critical tool in cancer research due to its dual inhibitory action against DNA-dependent protein kinase (DNA-PK). This dual activity positions this compound as a key modulator of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity. This technical guide provides an in-depth exploration of this compound's function in the DDR, detailing its mechanism of action, its impact on critical signaling pathways, and comprehensive protocols for its experimental application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively investigate and leverage the therapeutic potential of this compound in oncology.

Introduction to this compound and the DNA Damage Response

The DNA damage response is a fundamental cellular process that detects and repairs DNA lesions, thereby preventing the propagation of mutations that can lead to cancer. Key players in the DDR include the phosphatidylinositol 3-kinase-related kinases (PIKKs), such as DNA-PK, ataxia-telangiectasia mutated (ATM), and ATM and Rad3-related (ATR). DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).

This compound is a small molecule inhibitor that exhibits high selectivity for the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] Importantly, this compound is also a potent inhibitor of DNA-PK.[1][3][5][6] This dual inhibition of two critical pathways involved in cell survival and DNA repair makes this compound a compelling agent for cancer therapy, particularly in combination with DNA-damaging agents like radiation and certain chemotherapies.

Mechanism of Action of this compound in the DNA Damage Response

This compound's primary role in the DNA damage response stems from its potent inhibition of DNA-PK.[1][3][6] DNA-PK is a serine/threonine protein kinase that is rapidly recruited to the sites of DNA double-strand breaks. Its catalytic activity is essential for the subsequent steps of the NHEJ pathway, including the processing and ligation of the broken DNA ends. By inhibiting the kinase activity of DNA-PK, this compound effectively blocks the NHEJ repair pathway.[7] This inhibition of DNA repair leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and, ultimately, apoptosis.

Furthermore, the concurrent inhibition of the PI3K/AKT pathway by this compound can further sensitize cancer cells to DNA damage. The PI3K/AKT pathway is a major pro-survival pathway that can counteract the apoptotic signals induced by DNA damage. By blocking this pathway, this compound lowers the threshold for apoptosis, thereby enhancing the cytotoxic effects of DNA-damaging agents.

Signaling Pathway of this compound in the DNA Damage Response

Caption: this compound inhibits both DNA-PK and PI3K p110α, leading to impaired DNA repair and reduced cell survival.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target Kinase | IC50 (nM) | Reference(s) |

| DNA-PK | 2 | [1][3][6] |

| p110α (PI3K) | 5.8 | [1][3][5][6] |

| p110β (PI3K) | 1300 | [1][3] |

| p110γ (PI3K) | 76 | [1][3][6] |

| p110δ (PI3K) | 510 | [3][6] |

| ATM | 2300 | [3][6] |

| ATR | 21000 | [3][6] |

| mTORC1 | ~1000 | [3][6] |

| mTORC2 | ~10000 | [3][6] |

Experimental Protocols for Assessing this compound Function in DNA Damage Response

This section provides detailed methodologies for key experiments to investigate the role of this compound in the DNA damage response.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow

Caption: Workflow for performing a comet assay to assess DNA damage.

Detailed Protocol:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 1-24 hours) with or without a DNA damaging agent (e.g., ionizing radiation, etoposide). Include appropriate vehicle controls.

-

Cell Harvest: After treatment, wash the cells with ice-cold PBS and detach them using trypsin. Neutralize the trypsin and centrifuge the cells to obtain a cell pellet.

-

Embedding: Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with molten low-melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and unwind the DNA.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes before applying a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides from the tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide or SYBR Green.

-

Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.

Experimental Workflow

Caption: Workflow for γH2AX immunofluorescence staining to detect DNA double-strand breaks.

Detailed Protocol:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for the desired duration, in the presence or absence of a DNA damaging agent.

-

Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.

Detailed Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line and treatment) in 6-well plates.

-

Treatment: Allow cells to attach for a few hours, then treat with this compound and/or a DNA damaging agent (e.g., a range of radiation doses).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Conclusion

This compound is a powerful research tool for investigating the intricate connections between the PI3K/AKT signaling pathway and the DNA damage response. Its dual inhibitory activity against p110α and DNA-PK provides a unique opportunity to study the consequences of simultaneously targeting two critical pathways in cancer cells. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the multifaceted role of this compound in the DDR and to further elucidate its potential as a therapeutic agent. As our understanding of the complexities of DNA repair and cell signaling continues to grow, the strategic use of inhibitors like this compound will be instrumental in developing novel and effective cancer therapies.

References

- 1. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. [vivo.weill.cornell.edu]

- 6. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

PIK-75: A Multi-Kinase Inhibitor Driving Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIK-75 is a potent small molecule inhibitor initially identified as a selective phosphoinositide 3-kinase (PI3K) p110α inhibitor. However, subsequent research has revealed its activity against a broader range of kinases, including DNA-dependent protein kinase (DNA-PK) and several cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK7, and CDK9. This multi-targeted profile distinguishes this compound from other PI3K inhibitors, leading to unique and potent effects on the cell cycle, culminating in G2/M arrest and the induction of apoptosis in various cancer cell lines. This guide provides a comprehensive overview of this compound's mechanism of action, its detailed effects on cell cycle progression, and relevant experimental protocols for its study.

Mechanism of Action: Beyond PI3K Inhibition

This compound exerts its cellular effects through the inhibition of multiple key signaling pathways that are critical for cell survival and proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[1][2] this compound is a potent inhibitor of the p110α isoform of PI3K, with a reported IC50 value of 5.8 nM in cell-free assays.[3][4] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of the downstream serine/threonine kinase Akt.[5] Inhibition of Akt phosphorylation by this compound has been demonstrated in numerous cell lines.[5][6] The downstream consequences of Akt inhibition include reduced cell survival and proliferation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A key feature of this compound that distinguishes it from other PI3K inhibitors is its ability to inhibit several CDKs. Kinase screening has revealed that this compound strongly inhibits CDK1 and CDK2, which are crucial for the G2/M transition phase of the cell cycle.[4][7] This "off-target" activity is believed to be responsible for the G2/M arrest observed in cells treated with this compound.[7] Furthermore, this compound has been shown to inhibit CDK7 and CDK9, which are involved in the regulation of transcription.[8][9][10] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[8][10]

Potential for p53 Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, often activated in response to cellular stress, including DNA damage and oncogene activation.[2][11] The PI3K/Akt pathway can negatively regulate p53. Akt can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12] By inhibiting Akt, this compound can theoretically prevent the phosphorylation and activation of MDM2, leading to the stabilization and accumulation of p53.[2][12] Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest (e.g., p21) and apoptosis.[11][13]

Effects on the Cell Cycle

The multi-targeted inhibitory profile of this compound results in a profound impact on cell cycle progression, primarily characterized by a robust G2/M arrest and the induction of apoptosis.

G2/M Phase Arrest

Unlike many other PI3K inhibitors that typically induce a G1 arrest, this compound consistently causes a strong G2/M phase cell cycle arrest in various cancer cell lines.[6][7] This effect is attributed to the inhibition of CDK1 and CDK2, key kinases that regulate the entry into and progression through mitosis.[4][7] The inhibition of these CDKs prevents the necessary phosphorylation of substrate proteins required for mitotic events.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[5][6] This pro-apoptotic activity is a consequence of its dual inhibitory effects:

-

PI3K Pathway Inhibition: Blockade of the PI3K/Akt survival signaling pathway contributes to a mitochondrial-dependent apoptosis, which is sensitive to the levels of the pro-apoptotic protein Bax.[6]

-

CDK7/9 Inhibition: Inhibition of CDK7 and CDK9 leads to the transcriptional suppression of the anti-apoptotic protein Mcl-1.[8][10] The rapid loss of Mcl-1 protein unleashes pro-apoptotic Bak, leading to the initiation of the apoptotic cascade.[10]

The simultaneous targeting of both the PI3K survival pathway and the transcriptional machinery that produces anti-apoptotic proteins creates a synthetic lethal effect in some cancer cells.[7]

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| PI3K p110α | 5.8[3][4] | Highly selective over p110β (IC50 = 1300 nM).[3][4] |

| PI3K p110γ | 76[3][4] | |

| PI3K p110δ | 510[3] | |

| DNA-PK | 2[3][4] |

Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.003[3] |

| NZOV9 | Ovarian Cancer | 0.066[3] |

| NZB5 | Ovarian Cancer | 0.069[3] |

| Rec-1 | Mantle Cell Lymphoma | 0.0015 - 0.0109 (range)[7] |

| Mino | Mantle Cell Lymphoma | 0.0015 - 0.0109 (range)[7] |

| JeKo-1 | Mantle Cell Lymphoma | Not specified, but potent |

| U87 | Glioblastoma | Not specified, but induces apoptosis[6] |

| LN229 | Glioblastoma | Not specified, but induces apoptosis and G2/M arrest[6] |

| SKOV-3 | Ovarian Cancer | 0.4-fold decrease with targeted nanosuspension[14] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.[6][15]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells after treatment with this compound or vehicle control. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PBS. Centrifuge again and discard the PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The PI fluorescence should be measured on a linear scale. Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis of Cell Cycle and Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and signaling pathways affected by this compound.[13]

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin) to normalize for protein loading.

Visualization of Signaling Pathways and Workflows

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Proposed mechanism of p53 activation by this compound via Akt inhibition.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Cell-to-cell variation in p53 dynamics leads to fractional killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pnas.org [pnas.org]

- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Methodological & Application

PIK-75: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and other kinases, making it a valuable tool for cancer research and drug development.[1][2] Primarily targeting the p110α isoform of PI3K, this compound also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and, in some contexts, cyclin-dependent kinase 9 (CDK9).[1][3][4] Its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, underlies its pro-apoptotic and anti-proliferative effects.[5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide your research.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of the p110α subunit of PI3K.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] This, in turn, blocks the activation of downstream effectors such as Akt, a key regulator of cell survival, proliferation, and metabolism.[5][8] By inhibiting Akt phosphorylation, this compound can lead to the downregulation of anti-apoptotic proteins like MCL-1 and induce apoptosis through the activation of caspases and PARP cleavage.[5][9] Additionally, its inhibitory effect on DNA-PK can sensitize cells to DNA-damaging agents.[2][3]

Quantitative Data

The inhibitory potency of this compound has been characterized across various kinase isoforms and cancer cell lines. The following tables summarize key IC50 values.

Table 1: this compound Inhibitory Activity against PI3K Isoforms and Other Kinases

| Target | IC50 (nM) |

| p110α | 5.8[1][3] |

| p110β | 1300[1][3] |

| p110γ | 76[1][3] |

| p110δ | 510[3] |

| DNA-PK | 2[1][3] |

Table 2: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Mino | Mantle Cell Lymphoma | 1.5 - 10.9[5] |

| Rec-1 | Mantle Cell Lymphoma | 1.5 - 10.9[5] |

| Maver-1 | Mantle Cell Lymphoma | 1.5 - 10.9[5] |

| Granta-519 | Mantle Cell Lymphoma | 1.5 - 10.9[5] |

| JeKo-1 | Mantle Cell Lymphoma | 1.5 - 17.2[5] |

| Z138 | Mantle Cell Lymphoma | 1.5 - 17.2[5] |

| NZB5 | Not Specified | 69[1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 100 - 1000 (effective range)[3] |

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.52 mg of this compound (MW: 452.28 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Note that solutions are unstable and should be prepared fresh when possible.[2]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common concentration range to test is 0-10 µM.[1]

-

Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.[1]

-

Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (p-Akt)

This protocol allows for the assessment of this compound's inhibitory effect on the PI3K pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (e.g., 50 nM) for a specified time (e.g., 24 hours).[5]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10 nM and 50 nM) for 24 hours.[5]

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Targeting acute myeloid leukemia by dual inhibition of PI3K signaling and Cdk9-mediated Mcl-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PIK-75 Dissolution in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of PIK-75, a potent inhibitor of phosphoinositide 3-kinase (PI3K) alpha and DNA-dependent protein kinase (DNA-PK), for use in a variety of in vitro experimental settings.

Introduction

This compound is a widely utilized small molecule inhibitor in cancer research and cell signaling studies.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document outlines the recommended solvents, preparation of stock solutions, and handling procedures to ensure the stability and efficacy of the compound in in vitro assays.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for dissolving this compound. It is important to note that this compound is available as a free base and a hydrochloride salt, which may have slightly different molecular weights and solubilities.

| Parameter | Value | Source(s) |

| Molecular Weight (Free Base) | 452.3 g/mol | [2] |

| Molecular Weight (HCl Salt) | 488.74 g/mol | |

| Primary Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |

| Alternative Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Aqueous Solubility | Insoluble | [3] |

| Solubility in DMSO | Up to 11 mg/mL (22.51 mM) | [3] |

| Recommended Stock Concentration | 10 mM in DMSO | [1] |

| Storage of Stock Solution | -20°C | [1][4] |

| Long-term Stability | Up to 12 months at -20°C |

Experimental Protocols

Materials

-

This compound powder (free base or HCl salt)

-

High-purity, anhydrous, or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

-

Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Pre-dissolution Preparation :

-

Bring the this compound vial to room temperature before opening to prevent condensation.

-

Use high-purity, anhydrous DMSO to prepare the stock solution. Hygroscopic DMSO can significantly impact the solubility of the product.[3]

-

-

Calculation of Required Mass and Volume :

-

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

-

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of this compound (free base, MW = 452.3 g/mol ): Mass (mg) = 10 * 0.001 * 452.3 = 4.523 mg

-

-

Dissolution Procedure :

-

Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the corresponding volume of DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[3] Gentle warming can also aid dissolution.[4]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage :

Protocol for Preparing Working Solutions for Cell Culture Experiments

-

Thawing the Stock Solution :

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution :

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.

-

-

Final Concentration in Culture :

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathway inhibited by this compound and the experimental workflow for its preparation and use.

Caption: PI3K Signaling Pathway Inhibition by this compound.

References

Application Notes and Protocols for In Vivo Xenograft Studies Using PIK-75

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using PIK-75, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinase 9 (CDK9). The information presented is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a selective inhibitor of the p110α isoform of PI3K with an IC50 of 5.8 nM and also potently inhibits DNA-PK with an IC50 of 2 nM.[1][2] It has demonstrated significant anti-cancer activity in various preclinical models by targeting key signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4] Notably, this compound has shown efficacy in overcoming drug resistance, such as venetoclax resistance in mantle cell lymphoma (MCL), by inhibiting the PI3K-AKT signaling pathway and suppressing MCL-1 expression.[5][6] These characteristics make this compound a compelling candidate for preclinical in vivo evaluation using xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

PI3K Inhibition: this compound primarily targets the p110α isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.[1][3] Inhibition of PI3Kα blocks the phosphorylation of AKT, a critical downstream effector, thereby impeding cell growth, proliferation, and survival.[3][6]

-

CDK9 Inhibition: As a dual inhibitor, this compound also targets CDK9, a component of the positive transcription elongation factor b (P-TEFb).[5][6] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, most notably MCL-1, thereby promoting apoptosis in cancer cells.[5]

This dual inhibition of two critical cancer survival pathways provides a strong rationale for its use in oncology research.

Signaling Pathway

The primary signaling cascade affected by this compound is the PI3K/AKT pathway, which is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell survival and proliferation while inhibiting apoptosis. This compound's inhibition of CDK9 also impacts the expression of key survival proteins like MCL-1, which is a member of the BCL-2 family and a critical regulator of apoptosis.

In Vivo Xenograft Study Data

The following tables summarize quantitative data from representative in vivo xenograft studies utilizing this compound.

Table 1: this compound Monotherapy in Mantle Cell Lymphoma Xenograft Models

| Cell Line | Mouse Strain | Treatment Group | Dose | Administration Route | Schedule | Outcome | Reference |

| Rec1-Re (Venetoclax-resistant) | NSG | Vehicle | - | - | Daily | Progressive tumor growth | [5] |

| Venetoclax | 10 mg/kg | Oral | Daily | No significant tumor growth inhibition | [5] | ||

| This compound | 10 mg/kg | IP | Daily | Significant tumor growth inhibition | [5] | ||

| JeKo-luc (Primary venetoclax resistance) | NSG | Vehicle | - | - | Daily | Progressive tumor growth | [5] |

| Venetoclax | 50 mg/kg | - | Daily | No significant tumor growth inhibition | [5] | ||

| This compound | 10 mg/kg | - | Daily | Effective inhibition of tumor growth | [5] |

Table 2: this compound Combination Therapy in Pancreatic Cancer Xenograft Model

| Cell Line | Mouse Strain | Treatment Group | Dose | Administration Route | Schedule | Outcome | Reference |

| Human Pancreatic Cancer | - | Gemcitabine | - | - | - | Anti-tumor effect | [3] |

| This compound + Gemcitabine | 2 mg/kg (this compound) | - | - | Potentiated anti-tumor activity of Gemcitabine | [3] |

Experimental Protocols

Below are detailed protocols for conducting in vivo xenograft studies with this compound. These protocols should be adapted to specific cell lines and experimental goals and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the subcutaneous injection of cancer cells to establish a xenograft tumor model.

Materials:

-

Cancer cell line of interest (e.g., Rec1-Re, JeKo-luc)

-

Culture medium (e.g., RPMI 1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Immunodeficient mice (e.g., NSG, SCID)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

-

Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with culture medium containing serum. d. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium.

-

Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

-

Injection Preparation: a. Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a mixture of PBS and Matrigel (typically a 1:1 ratio). b. The final cell concentration should be such that the desired number of cells (e.g., 5 x 10^6 cells) is contained in an injection volume of 100-200 µL.[5]

-

Subcutaneous Injection: a. Anesthetize the mouse according to IACUC approved protocols. b. Gently lift the skin on the flank of the mouse and insert the needle subcutaneously. c. Slowly inject the cell suspension to form a subcutaneous bleb. d. Carefully withdraw the needle.

-

Tumor Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2. d. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: this compound Administration and Efficacy Evaluation

This protocol outlines the preparation and administration of this compound to tumor-bearing mice and subsequent evaluation of its anti-tumor efficacy.

Materials:

-

This compound hydrochloride

-

Vehicle solution (e.g., DMSO, saline, or as recommended by the supplier)

-

Tumor-bearing mice (from Protocol 1)

-

Syringes (1 mL) and needles (27-30 gauge) for injection

-

Calipers for tumor measurement

-

Bioluminescence imaging system (for luciferase-expressing cell lines)

Procedure:

-